molecular formula C7H10N2 B587885 2-Ethyl-2-methyl-succinonitrile-d3 CAS No. 1246817-05-9

2-Ethyl-2-methyl-succinonitrile-d3

Cat. No.: B587885
CAS No.: 1246817-05-9
M. Wt: 125.189
InChI Key: DJZGLUQLFIHGPM-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-methyl-succinonitrile-d3 (CAS: 1246817-05-9) is a deuterated analog of 2-ethyl-2-methyl-succinonitrile, characterized by the replacement of three hydrogen atoms with deuterium ([2H] or D). Its molecular formula is C7H7D3N2, with a molecular weight of 125.19 g/mol . The compound is supplied as a neat standard, primarily utilized in analytical chemistry as a stable isotope-labeled (SIL) internal reference for mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies. Its unlabelled counterpart, 2-ethyl-2-methyl-succinonitrile, has the CAS number 4172-97-8 and a molecular formula of C7H10N2 (MW: 122.17 g/mol) .

Properties

CAS No.

1246817-05-9

Molecular Formula

C7H10N2

Molecular Weight

125.189

IUPAC Name

2-methyl-2-(2,2,2-trideuterioethyl)butanedinitrile

InChI

InChI=1S/C7H10N2/c1-3-7(2,6-9)4-5-8/h3-4H2,1-2H3/i1D3

InChI Key

DJZGLUQLFIHGPM-FIBGUPNXSA-N

SMILES

CCC(C)(CC#N)C#N

Synonyms

2-Ethyl-2-methyl-butanedinitrile-d3; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-succinonitrile-d3 typically involves the deuteration of 2-Ethyl-2-methyl-succinonitrile. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents . The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process. Quality control measures, including NMR and mass spectrometry, are employed to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-succinonitrile-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-2-methyl-succinonitrile-d3 has several scientific research applications:

    Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways involving nitrile compounds.

    Medicine: Utilized in the synthesis of deuterated drugs to improve their metabolic stability and pharmacokinetic properties.

    Industry: Applied in the development of new materials and catalysts for chemical processes

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-succinonitrile-d3 is primarily related to its role as a labeled analogue in scientific studies. The deuterium atoms in the compound provide a unique signature in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in various chemical and biological systems. This helps in elucidating molecular targets and pathways involved in the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Comparison

The primary distinction between 2-ethyl-2-methyl-succinonitrile-d3 and its non-deuterated analog lies in isotopic substitution. Deuterium incorporation increases molecular weight by ~3 atomic mass units (AMU), critical for distinguishing isotopic peaks in MS analysis. Additionally, deuterated compounds exhibit altered vibrational frequencies, impacting NMR spectral resolution .

Property This compound 2-Ethyl-2-methyl-succinonitrile
CAS Number 1246817-05-9 4172-97-8
Molecular Formula C7H7D3N2 C7H10N2
Molecular Weight (g/mol) 125.19 122.17
SIL Type Deuterium N/A
Applications MS/NMR internal standards Solvent, synthesis intermediate

Functional Group Analogues

Succinonitrile derivatives with varying alkyl substituents or isotopic labels serve distinct roles:

  • 2-Methyl-2-propyl-succinonitrile: Similar branching but lacks ethyl groups; lower polarity due to longer alkyl chains.
  • Tetramethylsuccinonitrile: Fully methyl-substituted, offering higher symmetry and crystallinity, often used in polymer research.
  • Deuterated acrylonitrile derivatives (e.g., acrylonitrile-d3): Simpler structure, used in kinetic isotope effect studies.

Stability and Handling

Deuterated compounds like this compound are sensitive to proton exchange in protic solvents, necessitating storage in inert conditions. In contrast, non-deuterated analogs are more stable under ambient conditions but may degrade under UV exposure due to nitrile group reactivity .

Analytical Chemistry

The deuterated compound’s primary application is as an internal standard for quantifying its non-deuterated form in complex matrices (e.g., biological fluids). Its isotopic purity (>99% D) ensures minimal interference in MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.